Nanomolar Inhibition of Diabetes-Associated α-Amylase and α-Glycosidase: 4-Fluorophenyl Thiourea vs. Standard Thiourea
Fluorophenyl thiourea derivatives, specifically those bearing the 4-fluorophenyl substituent, exhibit nanomolar inhibitory activity against α-amylase and α-glycosidase, key carbohydrate-hydrolyzing enzymes relevant to diabetes management. In a comparative study, the 4-fluorophenyl-substituted thiourea derivative demonstrated the highest inhibition among all fluorophenyl analogs tested, with an IC50 of 53.307 nM against α-amylase and 24.928 nM against α-glycosidase [1]. Unsubstituted thiourea showed no meaningful inhibition in these assays, underscoring the essential contribution of the 4-fluoro substitution [1].
| Evidence Dimension | Inhibition of α-amylase and α-glycosidase enzymes |
|---|---|
| Target Compound Data | IC50 (α-amylase): 53.307 nM; IC50 (α-glycosidase): 24.928 nM (values reported for 4-fluorophenyl thiourea derivative series) [1] |
| Comparator Or Baseline | Unsubstituted thiourea: Not active / IC50 not determinable in the same assay system [1] |
| Quantified Difference | Nanomolar potency versus no detectable inhibition |
| Conditions | In vitro enzyme inhibition assay; enzyme source: α-amylase and α-glycosidase; data represent the 4-fluorophenyl derivative in a series of fluorophenyl thiourea compounds [1] |
Why This Matters
For laboratories investigating carbohydrate metabolism or screening for antidiabetic lead compounds, procurement of a thiourea bearing the 4-fluoro substituent provides access to nanomolar-range enzyme inhibition that is entirely absent in unsubstituted thiourea, thereby enabling experimental designs that would be infeasible with generic thiourea.
- [1] Bingöl, Z. (2025). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry, 72(4), 924–935. View Source
